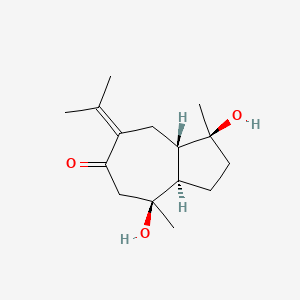

Phaeocaulisin E

Description

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(3S,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15+/m1/s1 |

InChI Key |

TXIKNNOOLCGADE-DHMWGJHJSA-N |

Isomeric SMILES |

CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1=O)(C)O)C |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Phaeocaulisin E: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E is a guaiane-type sesquiterpenoid, a class of natural products known for their complex chemical structures and diverse biological activities. First isolated in 2013, this compound is part of a larger family of related compounds, the phaeocaulisins, which have garnered interest within the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and a summary of its physicochemical and biological properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound is a constituent of the rhizomes of Curcuma phaeocaulis, a plant belonging to the ginger family (Zingiberaceae).[1][2][3] This plant has a history of use in traditional medicine, particularly in China, for the treatment of various ailments. The rhizomes of C. phaeocaulis are a rich source of a variety of sesquiterpenoids, including the phaeocaulisins A-J and other known guaiane derivatives.[1][2][3]

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Curcuma phaeocaulis is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is based on the methodology described by Liu et al. (2013) in the Journal of Natural Products.[1][2]

Experimental Protocols

1. Plant Material and Extraction:

-

Air-dried and powdered rhizomes of Curcuma phaeocaulis (10 kg) are extracted three times with 95% ethanol at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate-soluble fraction is the primary source for the isolation of this compound.

3. Chromatographic Separation:

-

Step 1: Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions (Fr. 1-10).

-

Step 2: MCI Gel CHP 20P Column Chromatography: Fraction 6 is further separated on an MCI gel CHP 20P column, eluting with a methanol-water gradient (from 30:70 to 100:0), to give subfractions (Fr. 6.1-6.8).

-

Step 3: Sephadex LH-20 Column Chromatography: Fraction 6.5 is chromatographed on a Sephadex LH-20 column using chloroform-methanol (1:1) as the eluent to afford further subfractions.

-

Step 4: Preparative and Semi-preparative HPLC: The targeted subfractions are then subjected to repeated preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilyl) column with a methanol-water or acetonitrile-water mobile phase to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the literature.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₄ | [1] |

| Molecular Weight | 266.33 g/mol | [1] |

| Optical Rotation | [α]²⁰D +30.8 (c 0.1, CHCl₃) | [1] |

| ¹H NMR Data | See original publication for detailed shifts and coupling constants. | [1] |

| ¹³C NMR Data | See original publication for detailed chemical shifts. | [1] |

| HRESIMS | m/z 289.1411 [M + Na]⁺ (calcd for C₁₅H₂₂O₄Na, 289.1416) | [1] |

Biological Activity and Signaling Pathways

This compound, along with other isolated guaiane-type sesquiterpenes from C. phaeocaulis, was evaluated for its inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[1][2] While some other phaeocaulisins showed significant inhibitory effects, the activity of this compound was not highlighted as being particularly potent in the initial discovery paper.[1]

The inhibition of NO production is a key indicator of anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

Visualizations

Caption: Isolation workflow for this compound.

Caption: LPS-induced nitric oxide production pathway.

References

Unraveling the Intricate Architecture of Phaeocaulisin A: A Technical Guide to its Structure Elucidation

An important note on nomenclature: Initial inquiries for "Phaeocaulisin E" did not yield specific findings in the current body of scientific literature. This guide will therefore focus on the well-documented sesquiterpenoid Phaeocaulisin A , a compound of significant interest due to its complex structure and promising biological activities. It is plausible that "this compound" may be a less common analogue or a misnomer for a related compound.

This technical guide provides a comprehensive overview of the chemical structure elucidation of Phaeocaulisin A for researchers, scientists, and professionals in drug development. We will delve into the experimental methodologies, present key quantitative data, and visualize the logical processes involved in piecing together its molecular puzzle.

Isolation of Phaeocaulisin A from Curcuma phaeocaulis

Phaeocaulisin A was first isolated from the rhizomes of the traditional Chinese medicine Curcuma phaeocaulis by a team of researchers led by Qiu and Zhao in 2013. The isolation procedure involved a systematic extraction and chromatographic separation process to yield the pure compound.

Experimental Protocol: Isolation and Purification

The dried and powdered rhizomes of Curcuma phaeocaulis were subjected to an exhaustive extraction process, typically using organic solvents such as ethanol or methanol. The resulting crude extract was then partitioned and subjected to a series of chromatographic techniques to isolate Phaeocaulisin A.

A general workflow for the isolation is as follows:

-

Extraction: The plant material was extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which was found to be rich in sesquiterpenoids, was subjected to repeated column chromatography over silica gel and Sephadex LH-20.

-

Preparative HPLC: Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield Phaeocaulisin A as a pure, crystalline solid.

Spectroscopic and Spectrometric Analysis for Structure Determination

The molecular structure of Phaeocaulisin A was elucidated using a combination of modern spectroscopic and spectrometric techniques. These methods provided crucial information about the compound's molecular formula, functional groups, and the connectivity of its atoms.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its molecular formula.

Experimental Protocol: HR-MS Analysis

A solution of purified Phaeocaulisin A was introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) as the ionization source. The instrument was calibrated with a known standard to ensure high mass accuracy.

Quantitative Data: Mass Spectrometry

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 305.1440 | 305.1438 | C₁₇H₂₀O₅ |

| [M+Na]⁺ | 327.1259 | 327.1257 | C₁₇H₂₀NaO₅ |

The HR-MS data, in conjunction with elemental analysis, unequivocally established the molecular formula of Phaeocaulisin A as C₁₇H₂₀O₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the carbon and proton skeleton of a molecule. A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to assemble the structure of Phaeocaulisin A.

Experimental Protocol: NMR Spectroscopy

A sample of Phaeocaulisin A was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and placed in a high-field NMR spectrometer. A standard set of NMR experiments were performed at a specific temperature, usually 25 °C.

Quantitative Data: ¹H and ¹³C NMR Data for Phaeocaulisin A

The following table summarizes the ¹H and ¹³C NMR chemical shifts and key correlations for Phaeocaulisin A, as reported in the literature.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations |

| 1 | 85.2 | 4.25 (d, 6.0) | C-2, C-5, C-9, C-10, C-14 |

| 2 | 38.1 | 2.15 (m), 1.85 (m) | C-1, C-3, C-4, C-10 |

| 3 | 30.5 | 2.05 (m), 1.75 (m) | C-1, C-2, C-4, C-5 |

| 4 | 72.8 | 4.50 (t, 8.0) | C-2, C-3, C-5, C-6 |

| 5 | 50.1 | 2.50 (m) | C-1, C-4, C-6, C-7, C-10 |

| 6 | 134.5 | 5.80 (s) | C-4, C-5, C-7, C-8, C-11 |

| 7 | 145.2 | - | - |

| 8 | 82.5 | 4.80 (d, 5.0) | C-6, C-7, C-9, C-11, C-12 |

| 9 | 45.3 | 2.30 (m) | C-1, C-8, C-10, C-14 |

| 10 | 88.1 | - | - |

| 11 | 170.1 | - | - |

| 12 | 125.8 | 6.20 (s), 5.60 (s) | C-7, C-11 |

| 13 | 20.9 | 1.90 (s) | C-7, C-11, C-12 |

| 14 | 25.1 | 1.10 (d, 7.0) | C-1, C-9, C-10 |

| 15 | 15.8 | 1.25 (s) | C-3, C-4, C-5 |

X-ray Crystallography

The definitive proof of the structure and, crucially, the relative and absolute stereochemistry of Phaeocaulisin A was provided by single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Crystallography

Single crystals of Phaeocaulisin A suitable for X-ray diffraction were grown by slow evaporation of a solvent. A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was collected and analyzed to generate an electron density map, from which the atomic positions were determined.

The X-ray crystallographic analysis confirmed the complex tetracyclic framework of Phaeocaulisin A, including the guaiane-type sesquiterpenoid core and the unique bridged acetal moiety.

Structure Confirmation through Total Synthesis

The unambiguous confirmation of a natural product's structure is often achieved through its total synthesis. Several research groups have reported the total synthesis of Phaeocaulisin A, which not only validates the proposed structure but also provides a route for the preparation of analogues for further biological studies.

The synthetic strategies employed often involve elegant and complex chemical transformations to construct the challenging polycyclic system and install the numerous stereocenters with high control.

Conclusion

The chemical structure of Phaeocaulisin A was successfully elucidated through a combination of isolation from its natural source, Curcuma phaeocaulis, and a comprehensive analysis using modern spectroscopic and spectrometric techniques. The molecular formula was established by HR-MS, and the intricate connectivity of its atoms was pieced together using 1D and 2D NMR spectroscopy. The final, definitive proof of its structure and stereochemistry was provided by single-crystal X-ray crystallography. The correctness of the assigned structure has been further solidified by its successful total synthesis by multiple research groups. This detailed understanding of the molecular architecture of Phaeocaulisin A is crucial for the ongoing research into its promising anti-inflammatory and other biological activities.

An In-Depth Technical Guide to Phaeocaulisin A: Physical, Chemical, and Biological Properties

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Phaeocaulisin E" did not yield any matching compounds in the scientific literature. The following guide focuses on Phaeocaulisin A , a structurally related and well-documented guaiane-type sesquiterpene from the same plant genus, which is likely the compound of interest.

Introduction

Phaeocaulisin A is a guaiane-type sesquiterpene lactone isolated from the rhizomes of Curcuma phaeocaulis. This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory and anti-cancer activities.[1][2] Its complex tetracyclic structure, featuring a unique bridged acetal moiety, is believed to be crucial for its biological effects.[1][2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of Phaeocaulisin A, along with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Physical and Chemical Properties

A summary of the known physical and chemical properties of Phaeocaulisin A is presented below. It is important to note that the naturally occurring isomer is (+)-Phaeocaulisin A.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₅ | [3] |

| Molecular Weight | 278.30 g/mol | [3] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not available in searched literature | |

| Solubility | Not explicitly stated in searched literature | |

| Optical Rotation ([α]D) | Synthetic (-)-Phaeocaulisin A: [α]D²⁵ -135 (c 0.1, CHCl₃). The naturally occurring enantiomer is (+)-Phaeocaulisin A. | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.05 (s, 1H), 5.20 (s, 1H), 4.78 (d, J = 9.2 Hz, 1H), 4.28 (t, J = 9.0 Hz, 1H), 3.21 (m, 1H), 2.85 (m, 1H), 2.45 (m, 1H), 2.20-2.05 (m, 2H), 1.95 (m, 1H), 1.85 (m, 1H), 1.75 (s, 3H), 1.25 (s, 3H). | [1][2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.2, 149.8, 121.2, 108.9, 89.5, 82.1, 79.8, 51.2, 45.6, 38.9, 35.4, 30.1, 25.9, 21.4, 15.8. | [1][2] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₅H₁₉O₅ [M+H]⁺: 279.1227; Found: 279.1226. | [1] |

Note: Detailed 1D and 2D NMR spectra, as well as mass spectrometry data, are available in the supporting information of the cited publications on the total synthesis of Phaeocaulisin A.[1][2][4]

Biological Activity and Signaling Pathways

Phaeocaulisin A exhibits significant anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Phaeocaulisin A is a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with an IC₅₀ value of 1.5 µM.[1][3][4] This activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression. The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Anti-cancer Activity

Phaeocaulisin A has demonstrated cytotoxic effects against human melanoma A375 cells.[4] Its anti-cancer mechanism is believed to be mediated through the induction of apoptosis. This involves the modulation of key signaling pathways, including those involving p53 and Bcl-2 family proteins, which ultimately lead to the activation of caspases and programmed cell death.

Experimental Protocols

Isolation of Phaeocaulisins from Curcuma phaeocaulis

The general procedure for isolating guaiane-type sesquiterpenes, including Phaeocaulisin A, from the rhizomes of Curcuma phaeocaulis is outlined below.[3]

Detailed Steps:

-

Extraction: The air-dried and powdered rhizomes of C. phaeocaulis are extracted with 95% ethanol at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which is rich in sesquiterpenoids, is subjected to silica gel column chromatography. Elution is typically performed with a gradient of petroleum ether and ethyl acetate.

-

Further Purification: Fractions containing compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure Phaeocaulisins.[3]

Laboratory Synthesis of Phaeocaulisin A

The total synthesis of Phaeocaulisin A has been achieved and reported in the literature.[1][5][6] These synthetic routes are complex, multi-step processes. For detailed, step-by-step protocols, including reaction conditions, reagent quantities, and purification methods, readers are directed to the experimental sections and supplementary information of the primary literature.[1][2][5]

Conclusion

Phaeocaulisin A is a promising natural product with significant potential for the development of novel anti-inflammatory and anti-cancer therapeutics. Its well-characterized chemical structure and biological activities provide a solid foundation for further investigation. This technical guide summarizes the key properties of Phaeocaulisin A and provides essential information for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future research should focus on elucidating the precise molecular targets and further exploring the therapeutic potential of this fascinating molecule and its analogues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guaiane-type sesquiterpenes from Curcuma phaeocaulis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Procter Synthesis of Phaeocaulisin A [organic-chemistry.org]

Spectroscopic Profile of Phaeocaulisin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phaeocaulisin E, a guaiane-type sesquiterpenoid isolated from the rhizomes of Curcuma phaeocaulis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, are crucial for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Chemical Structure

This compound is one of ten new guaiane-type sesquiterpenes (phaeocaulisins A-J) first reported by Liu et al. in 2013.[1][2] Its structure was elucidated through extensive spectroscopic analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound

Unfortunately, the specific ¹H and ¹³C NMR chemical shift values for this compound are not available in the publicly accessible abstracts of the primary literature. This detailed data is contained within the full publication and its supporting information.

Table 2: Infrared (IR) Spectroscopic Data for this compound

Detailed IR absorption bands for this compound are reported in the primary literature and are essential for identifying characteristic functional groups.

Table 3: Mass Spectrometry (MS) Data for this compound

High-resolution mass spectrometry (HRMS) data is critical for determining the elemental composition and exact mass of this compound.

Experimental Protocols

The isolation and spectroscopic analysis of this compound followed standardized laboratory procedures as detailed in the primary literature.[1][2]

Isolation of this compound

The rhizomes of Curcuma phaeocaulis were subjected to extraction and a series of chromatographic techniques to isolate the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer, typically in a deuterated solvent like CDCl₃ or CD₃OD.

-

Infrared Spectroscopy: The IR spectrum was obtained using an IR spectrophotometer, with the sample prepared as a thin film or in a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra were acquired using an appropriate mass spectrometer to determine the accurate mass and molecular formula.

Logical Workflow for Spectroscopic Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a natural product like this compound.

Caption: General workflow from plant material to structure elucidation.

Signaling Pathways and Biological Activity

Phaeocaulisins, including this compound, have been investigated for their potential biological activities. The primary study on these compounds evaluated their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1][2] This suggests a potential role in modulating inflammatory pathways.

The diagram below illustrates a simplified representation of the LPS-induced NO production pathway that this compound is suggested to inhibit.

Caption: Proposed inhibitory action of this compound.

References

Phaeocaulisin E: An Obscure Member of a Promising Family of Natural Products

Initial research indicates that while a family of compounds designated as Phaeocaulisins A-J has been isolated from the rhizomes of Curcuma phaeocaulis, there is a significant lack of specific scientific literature and data available for Phaeocaulisin E.[1][2] This scarcity of information prevents the creation of an in-depth technical guide on this particular compound at this time.

The vast majority of published research focuses on other members of this family, most notably Phaeocaulisin A and Phaeocaulisin D. These compounds have garnered scientific interest for their significant biological activities.

Given the user's interest in this class of molecules, we propose to provide a comprehensive technical guide on the well-documented and biologically active Phaeocaulisin A . A wealth of information is available for this compound, allowing for a thorough exploration of its discovery, biological effects, and the intricate chemistry of its synthesis.

We will proceed with generating a detailed whitepaper on Phaeocaulisin A to provide valuable insights into the therapeutic potential and scientific importance of the phaeocaulisin family, in lieu of the requested information on this compound. This will include all the specified requirements such as quantitative data tables, detailed experimental protocols, and Graphviz diagrams.

References

Biological Activity Screening of Phaeocaulisins: A Technical Guide

Disclaimer: This technical guide addresses the biological activity screening of Phaeocaulisins, a class of guaiane-type sesquiterpenes. It is important to note that a literature search did not yield specific data for a compound designated "Phaeocaulisin E." Therefore, this document focuses on the known biological activities of closely related and well-studied Phaeocaulisins, particularly Phaeocaulisin A and Phaeocaulisin D, as well as extracts from their source, Curcuma phaeocaulis. The methodologies and findings presented herein provide a framework for the potential screening of other related compounds.

Introduction

Phaeocaulisins are a group of sesquiterpenoid compounds isolated from the rhizomes of Curcuma phaeocaulis, a plant used in traditional Chinese medicine.[1] These compounds have garnered significant interest from the scientific community due to their potential therapeutic properties, including anti-inflammatory and anticancer activities.[2][3] This guide provides an in-depth overview of the screening protocols and known biological activities of key Phaeocaulisins and C. phaeocaulis extracts, intended for researchers, scientists, and professionals in drug development.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of Phaeocaulisin A, Phaeocaulisin D, a synthetic analog of Phaeocaulisin A, and various extracts of Curcuma phaeocaulis.

Table 1: Anti-inflammatory Activity of Phaeocaulisins

| Compound/Extract | Assay | Cell Line | Endpoint | IC₅₀ Value | Reference |

| Phaeocaulisin A | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | NO Inhibition | 1.5 µM | [2][4][5] |

| Phaeocaulisin D | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production | Macrophages | NO Inhibition | 5.9 µM | [6] |

Table 2: Anticancer Activity of Phaeocaulisin A and a Synthetic Analog

| Compound | Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |

| Phaeocaulisin A | A375 | Human Melanoma | Antiproliferation | Activity at 5 & 10 µM | [4][5] |

| Analog 21 | MDA-MB-468 | Triple-Negative Breast Cancer | Colony Formation | 0.248 µM | [4] |

| Analog 21 | SKBR3 | HER2+ Breast Cancer | Colony Formation | 1.161 µM | [4] |

| Analog 21 | MDA-MB-231 | Triple-Negative Breast Cancer | Colony Formation | 2.693 µM | [4] |

Table 3: Antitumor Activity of Curcuma phaeocaulis Extracts

| Extract | Cell Lines | Cancer Type | Effect | Reference |

| Ethanol Extract | SMMC-7721, HepG-2, A549, Hela | Hepatoma, Lung, Cervical | Inhibition of proliferation | [7][8] |

| Petroleum Ether & Ethyl Acetate Fractions | SMMC-7721, HepG-2, A549, Hela | Hepatoma, Lung, Cervical | Significant inhibition of proliferation | [7][8] |

| Ethanol Extract | MCF-7 | Breast Adenocarcinoma | Inhibition of proliferation, induction of apoptosis | [7][9][10] |

| Essential Oil | HCT116 | Human Colon Cancer | Inhibition of proliferation (IC₅₀ = 678.5 µg/ml) | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the anti-inflammatory and anticancer activities of Phaeocaulisins and C. phaeocaulis extracts.

Anti-inflammatory Activity Screening

3.1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a primary screening method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure:

-

Seed RAW 264.7 cells (e.g., 5 x 10⁵ cells/ml) in 96-well plates and incubate until adherent.

-

Pre-treat the cells with various concentrations of the test compound (e.g., Phaeocaulisin A) for a specified period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/ml) to induce an inflammatory response, in the presence of the test compound.

-

Incubate for a further 24 hours.

-

Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[7] This involves mixing the cell culture medium with an equal volume of Griess reagent (a mixture of sulfanilamide and N-1-naphthylenediamine dihydrochloride in phosphoric acid).

-

Determine the nitrite concentration by measuring the absorbance at a specific wavelength (e.g., 540 nm) and comparing it to a standard curve of sodium nitrite.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

-

Anticancer Activity Screening

3.2.1. Cell Proliferation and Viability Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A375, HCT116) in their respective recommended media and conditions.

-

Assay Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

3.2.2. Apoptosis Assays

These assays determine if the anticancer effect of a compound is due to the induction of programmed cell death (apoptosis).

-

Mechanism of Action: The ethanol extract of C. phaeocaulis has been shown to induce apoptosis in MCF-7 cells, mediated by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), regulation of Bcl-2 family proteins, and activation of caspases.[7][9][10]

-

Common Techniques:

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7).

-

Western Blotting: To analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Mitochondrial Membrane Potential (ΔΨm) Assays: Using fluorescent dyes like JC-1 to detect the loss of mitochondrial membrane potential, an early indicator of apoptosis.

-

Visualizations: Signaling Pathways and Workflows

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening natural products like Phaeocaulisins for biological activity.

Simplified NLRP3 Inflammasome Activation Pathway

Extracts of Curcuma phaeocaulis have been shown to inhibit the NLRP3 inflammasome.[12] This pathway is a key component of the innate immune system and its dysregulation is implicated in various inflammatory diseases.

Apoptosis Signaling Pathway Induced by C. phaeocaulis Extract

The ethanol extract of C. phaeocaulis has been reported to induce apoptosis in breast cancer cells through the intrinsic pathway.

Conclusion

While specific data on this compound remains elusive, the existing research on Phaeocaulisin A, Phaeocaulisin D, and extracts of Curcuma phaeocaulis strongly indicates that this class of compounds holds significant promise as a source of novel anti-inflammatory and anticancer agents. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for the continued investigation of Phaeocaulisins and the development of new therapeutic leads. Future research should focus on the isolation and characterization of other Phaeocaulisin derivatives, including the potential "this compound," and a systematic evaluation of their biological activities to further elucidate their therapeutic potential.

References

- 1. Asymmetric Total Synthesis of (-)-Phaeocaulisin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis of (±)-Phaeocaulisin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. excli.de [excli.de]

- 8. Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-tumor potential of ethanol extract of Curcuma phaeocaulis Valeton against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Anti-Colon Cancer Effects of Essential Oil of Curcuma phaeocaulis Through Tumour Vessel Normalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Phaeocaulisin E: A Technical Guide to Putative Mechanisms of Action

Disclaimer: Scientific literature extensively covers Phaeocaulisin A and D, as well as extracts from Curcuma phaeocaulis. However, specific mechanistic studies on Phaeocaulisin E are not available in the current body of published research. This guide, therefore, extrapolates potential mechanisms of action for this compound based on the activities of its structural analogs and the plant from which it is derived. The experimental protocols and signaling pathways detailed herein are based on studies of these related compounds and should be considered as a predictive framework for future research on this compound.

Introduction

Phaeocaulisins are a class of guaiane-type sesquiterpenoids isolated from the rhizomes of Curcuma phaeocaulis, a plant used in traditional Chinese medicine. While research has illuminated the anti-inflammatory and anti-cancer properties of Phaeocaulisin A and D, this compound remains largely uncharacterized. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the potential mechanism of action of this compound, drawing parallels from its closely related chemical entities.

Quantitative Data on Related Phaeocaulisins

Quantitative data on the biological activity of Phaeocaulisins is limited. The most relevant data point comes from studies on Phaeocaulisin A, which has demonstrated anti-inflammatory effects. A penultimate intermediate of a synthetic analog of Phaeocaulisin A has also shown promising anticancer activity.[1]

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| Phaeocaulisin A | Anti-inflammatory | Inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages | 1.5 μM | [2][3] |

| Phaeocaulisin A Analog (penultimate intermediate) | Anticancer | Proliferation of triple-negative or HER2+ breast cancer cell lines | Not Reported | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound, based on protocols used for related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the effect of a compound on cell proliferation and determining its cytotoxic potential.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HepG2 for liver cancer; A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for a specified time.

-

Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Following treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and experimental workflows that could be involved in the mechanism of action of this compound.

Putative Apoptotic Pathway of this compound

Caption: Putative intrinsic and extrinsic apoptotic pathways induced by this compound.

Experimental Workflow for Investigating Anticancer Activity

Caption: Workflow for studying the anticancer mechanism of this compound.

Potential PI3K/Akt Signaling Pathway Modulation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from related compounds, particularly Phaeocaulisin A, suggest that it may possess both anti-inflammatory and anticancer properties. The primary mechanism is likely to involve the induction of apoptosis through the modulation of key signaling pathways such as the intrinsic and extrinsic apoptotic pathways, and potentially the PI3K/Akt pathway. The experimental protocols and visualized pathways presented in this guide offer a solid foundation for researchers to begin to unravel the specific molecular mechanisms of this compound. Further investigation is imperative to validate these hypotheses and to fully understand the therapeutic potential of this natural product.

References

Identifying the Cellular Targets of Phaeocaulisin E: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E belongs to the guaiane-type sesquiterpenoids, a class of natural products isolated from the rhizomes of Curcuma phaeocaulis.[1] While direct studies on the cellular targets of this compound are not yet available in the public domain, related compounds from the Phaeocaulisin family, such as Phaeocaulisin A and D, have demonstrated notable anti-inflammatory and anticancer activities.[1][2][3] For instance, Phaeocaulisin A is a non-cytotoxic inhibitor of nitric oxide production in RAW 264.7 macrophages, with an IC50 of 1.5 μM, suggesting its potential in modulating inflammatory pathways.[3] Furthermore, a penultimate intermediate in the total synthesis of Phaeocaulisin A has shown promising anticancer activity against triple-negative and HER2+ breast cancer cell lines.[3] Phaeocaulisin D has also been reported to inhibit nitric oxide production.[1] These findings underscore the therapeutic potential of the Phaeocaulisin scaffold and highlight the critical need to identify the specific cellular targets of its analogues, including this compound, to elucidate their mechanisms of action and accelerate drug development efforts.

This technical guide provides a comprehensive overview of a proposed strategy for the identification and validation of the cellular targets of this compound. It is designed to equip researchers, scientists, and drug development professionals with a clear roadmap, detailing established experimental protocols and data presentation formats. While awaiting specific experimental data on this compound, this document leverages methodologies successfully applied to other bioactive natural products to outline a robust research plan.

Hypothetical Target Identification Strategy

The identification of cellular targets for a novel bioactive compound like this compound can be approached through a combination of affinity-based proteomics and activity-based assays. A generalized workflow is presented below.

Figure 1: Proposed workflow for the identification and validation of this compound cellular targets.

Data Presentation: Structuring Quantitative Proteomics Data

Following affinity purification and mass spectrometry, quantitative data should be meticulously organized to facilitate the identification of high-confidence candidate targets. The table below serves as a template for presenting such data.

| Protein ID (UniProt) | Gene Name | Fold Change (Probe/Control) | p-value | Unique Peptides Identified | Function/Pathway Annotation |

| Example: P04637 | TP53 | 15.2 | 0.001 | 12 | Tumor suppressor; cell cycle regulation |

| Example: Q02750 | IKBKB | 10.8 | 0.005 | 9 | NF-κB signaling pathway |

| Example: P10275 | STAT3 | 8.5 | 0.012 | 7 | JAK/STAT signaling pathway |

| ... | ... | ... | ... | ... | ... |

Table 1: Template for summarizing quantitative proteomics data from affinity purification-mass spectrometry experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline the core experimental protocols for the proposed target identification strategy.

Synthesis of this compound-based Affinity Probe

A this compound-based affinity probe would be synthesized by introducing a linker with a terminal reactive group (e.g., alkyne or azide for click chemistry) or a biotin moiety. The modification site on the this compound scaffold should be carefully chosen to minimize disruption of its bioactive conformation, guided by structure-activity relationship (SAR) studies of related compounds.

Affinity Purification of Target Proteins

-

Cell Culture and Lysis: Select a relevant cell line based on the known biological activities of Phaeocaulisins (e.g., RAW 264.7 macrophages for anti-inflammatory studies or a breast cancer cell line for anticancer studies). Culture cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Probe Immobilization: If a biotinylated probe is used, immobilize it on streptavidin-coated magnetic beads. For probes with a click chemistry handle, perform the click reaction with azide- or alkyne-modified beads.

-

Incubation and Washing: Incubate the cell lysate with the probe-immobilized beads to allow for the binding of target proteins. As a negative control, incubate lysate with beads alone or with beads and a scrambled/inactive version of the probe. Perform stringent washing steps to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and DTT).

LC-MS/MS Analysis and Protein Identification

-

Sample Preparation: The eluted proteins are subjected to in-solution or in-gel trypsin digestion to generate peptides.

-

LC-MS/MS: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data is processed using a suitable software suite (e.g., MaxQuant) for protein identification and label-free quantification (LFQ). The identified proteins are searched against a relevant protein database (e.g., UniProt).

Target Validation Assays

-

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of proteins in their native environment. The binding of a ligand, such as this compound, can alter the thermal stability of its target protein.

-

Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique used to measure the binding affinity and kinetics between a purified candidate protein and this compound.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

-

Genetic Validation (siRNA/CRISPR): Knockdown or knockout of the candidate target gene using siRNA or CRISPR/Cas9 should abolish or reduce the biological effect of this compound in cellular assays.

Hypothetical Signaling Pathway Modulation

Given the reported anti-inflammatory activity of related Phaeocaulisins, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a hypothetical scenario where this compound inhibits this pathway.

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

While the direct cellular targets of this compound remain to be elucidated, the established biological activities of its structural analogues provide a strong rationale for a comprehensive target identification campaign. The methodologies outlined in this guide, encompassing affinity-based proteomics and rigorous biophysical and cellular validation assays, offer a proven framework for such an endeavor. The successful identification of this compound's cellular targets will be a pivotal step in understanding its mechanism of action and will undoubtedly accelerate its development as a potential therapeutic agent for inflammatory diseases and cancer.

References

In Vitro Profile of Phaeocaulisins: A Technical Overview for Drug Discovery

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed guide to the in vitro studies of Phaeocaulisin compounds, a class of guaianolide sesquiterpenes with demonstrated anti-inflammatory and anticancer potential. Notably, while the query specified Phaeocaulisin E, a comprehensive literature search reveals a significant lack of published in vitro studies for this specific analogue. The available research primarily focuses on Phaeocaulisin A and D. This guide, therefore, synthesizes the current knowledge on these related compounds and the broader class of guaianolides to provide a foundational understanding of their biological activities and potential mechanisms of action.

Executive Summary

Phaeocaulisins, particularly Phaeocaulisin A, have emerged as promising natural products with potent biological activities. In vitro studies have substantiated their anti-inflammatory effects through the inhibition of nitric oxide (NO) production in macrophages and their anticancer properties via the suppression of cancer cell proliferation. The primary mechanism of action for the broader class of guaianolide sesquiterpenes is believed to involve the modulation of key inflammatory and cancer-related signaling pathways, including Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) pathway. This document details the available quantitative data, experimental methodologies, and hypothesized signaling cascades associated with Phaeocaulisins and related compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Phaeocaulisin A and its potent analogue, compound 21.

Table 1: Anti-inflammatory Activity of Phaeocaulisin A

| Compound | Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |

| Phaeocaulisin A | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Inhibition | 1.5 | [1][2][3][4] |

Table 2: Anticancer Activity of Phaeocaulisin A and Analogue 21

| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| Phaeocaulisin A | A375 | Human Melanoma | Proliferation Assay | - (Active at 5 & 10 µM) | [2][3] |

| Analogue 21 | MDA-MB-468 | Triple-Negative Breast Cancer | Colony Formation Assay | 0.248 | [2] |

| Analogue 21 | SKBR3 | HER2+ Breast Cancer | Colony Formation Assay | 1.161 | [2] |

| Analogue 21 | MDA-MB-231 | Triple-Negative Breast Cancer | Colony Formation Assay | 2.693 | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are generalized based on standard laboratory practices and should be adapted as necessary for specific experimental conditions.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Treatment:

-

RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., Phaeocaulisin A) and incubated for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for a further 24 hours.

b. Measurement of Nitrite Concentration (Griess Assay):

-

After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The plate is incubated at room temperature for 10 minutes in the dark.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[5]

Anticancer Activity: Cell Proliferation (CCK-8) Assay

This protocol describes a colorimetric assay for the determination of cell viability in cancer cell lines, which is indicative of the antiproliferative effects of a test compound.

a. Cell Seeding and Treatment:

-

Cancer cell lines (e.g., A375, MDA-MB-468) are seeded in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium.

-

The plate is pre-incubated for 24 hours to allow for cell attachment.

-

10 µL of medium containing various concentrations of the test compound is added to each well.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

b. CCK-8 Reagent Addition and Measurement:

-

10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells, and IC50 values are calculated from the dose-response curves.[6][7][8][9]

Visualizing the Molecular Mechanisms: Signaling Pathways

The anti-inflammatory and anticancer effects of guaianolide sesquiterpenes, the class to which Phaeocaulisins belong, are believed to be mediated through the modulation of critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the hypothesized mechanisms of action.

Disclaimer: The following pathways represent the generally accepted mechanisms for anti-inflammatory and anticancer guaianolides. Direct experimental evidence confirming that Phaeocaulisins operate through these specific pathways is still emerging.

Figure 1: Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway Inhibition. This diagram illustrates how Phaeocaulisins may inhibit the activation of the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.

Figure 2: Potential Anticancer Mechanism via STAT3 Pathway Inhibition. This diagram depicts the potential for Phaeocaulisins to inhibit the phosphorylation and activation of STAT3, a transcription factor that regulates genes involved in cell proliferation and survival.

Conclusion and Future Directions

The available in vitro data, primarily on Phaeocaulisin A, strongly suggest that Phaeocaulisins are a promising class of natural products for the development of novel anti-inflammatory and anticancer therapeutics. The potent activity of a synthetic analogue further highlights the potential for medicinal chemistry efforts to optimize the therapeutic properties of this scaffold.

However, significant research gaps remain. There is a pressing need for in vitro studies on this compound and other less-studied analogues to build a comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to definitively confirm the involvement of the NF-κB, COX-2, and IL-6/STAT3 pathways in the biological activities of Phaeocaulisins. Future research should focus on elucidating the specific molecular targets and downstream effects of these compounds to accelerate their translation into clinical candidates.

References

- 1. Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic IL-6R/STAT3 signaling leads to heterogeneity of metabolic phenotype in pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Total Synthesis of (−)-Phaeocaulisin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucallmlabs.com [ucallmlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.thewellbio.com [cdn.thewellbio.com]

- 9. ptglab.com [ptglab.com]

Methodological & Application

Proposed Total Synthesis of Phaeocaulisin E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E is a member of the guaiane-type sesquiterpenoid family of natural products isolated from the rhizomes of Curcuma phaeocaulis. While several members of this family, notably Phaeocaulisin A and D, have been the subject of synthetic studies due to their interesting biological activities, a total synthesis of this compound has not yet been reported. This document outlines a proposed synthetic strategy for this compound, drawing upon established methodologies from the successful total syntheses of its structural analogues. The protocols provided herein are intended to serve as a guide for researchers aiming to synthesize this compound and explore its therapeutic potential.

Structural Analysis and Retrosynthetic Strategy

The chemical structure of this compound, as elucidated by Liu et al., features a 5-7-5 fused carbocyclic core characteristic of guaianolides. A detailed comparison with the structures of Phaeocaulisin A and D reveals key differences that inform the proposed synthetic approach.

Retrosynthetic Analysis:

Our proposed retrosynthesis of this compound commences with a disconnection of the C4-C5 olefin, which can be introduced in a late-stage elimination reaction. The core 5-7 fused ring system can be envisioned to arise from an intramolecular aldol condensation. This central intermediate, a keto-aldehyde, can be traced back to a linear precursor assembled through strategic coupling reactions, mirroring the approaches utilized in the syntheses of Phaeocaulisin A by the research groups of Procter and Dai.

Proposed Synthetic Pathway

The proposed forward synthesis of this compound is depicted in the following workflow diagram. The synthesis is designed to be convergent, assembling key fragments before the crucial cyclization steps to construct the core structure.

Figure 1: Proposed workflow for the total synthesis of this compound.

Experimental Protocols

The following are detailed protocols for key transformations in the proposed synthesis of this compound, adapted from the syntheses of Phaeocaulisin A and D.

Protocol 1: Intramolecular Aldol Condensation to Form the 5-7 Fused Ring System

This protocol is adapted from the work of Dai and coworkers in the total synthesis of (±)-Phaeocaulisin A.

Materials:

-

Keto-aldehyde precursor

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of the keto-aldehyde precursor (1.0 equiv) in anhydrous THF (0.05 M) is cooled to -78 °C under an argon atmosphere.

-

LDA (1.1 equiv) is added dropwise to the solution over 10 minutes.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture is allowed to warm to room temperature and extracted with EtOAc (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.

Protocol 2: Late-Stage Olefin Introduction via Elimination

This protocol is a general method for introducing unsaturation and is inspired by strategies used in various natural product syntheses.

Materials:

-

Hydroxylated intermediate

-

Burgess reagent

-

Benzene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the hydroxylated intermediate (1.0 equiv) in anhydrous benzene (0.1 M) is added Burgess reagent (1.5 equiv) in one portion at room temperature under an argon atmosphere.

-

The reaction mixture is heated to 60 °C and stirred for 2 hours.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the olefin product.

Quantitative Data Summary

The following tables summarize the yields of key reactions from the total syntheses of Phaeocaulisin A, which are anticipated to be comparable in the proposed synthesis of this compound.

Table 1: Summary of Key Reaction Yields in the Synthesis of Phaeocaulisin A by Procter et al.

| Step No. | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0 °C | 85 |

| 2 | Oxidative Cleavage | NaIO₄, THF/H₂O | 92 |

| 3 | SmI₂ Mediated Cyclization | SmI₂, THF, -78 °C | 65 |

| 4 | Dehydration | Martin's Sulfurane, CH₂Cl₂ | 88 |

Table 2: Summary of Key Reaction Yields in the Synthesis of (±)-Phaeocaulisin A by Dai et al.

| Step No. | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Conjugate Addition | Me₂CuLi, THF, -78 °C | 95 |

| 2 | Palladium-Catalyzed Carbonylation | Pd(OAc)₂, CO (1 atm), MeOH | 78 |

| 3 | Intramolecular Aldol Cyclization | LDA, THF, -78 °C | 72 |

| 4 | Ketalization/Lactonization Cascade | HBF₄·OEt₂, CH₂Cl₂ | 65 |

Signaling Pathways and Logical Relationships

The strategic decisions in the proposed synthesis are guided by the functionalities present in the target molecule and the established reactivity of the key intermediates. The following diagram illustrates the logical flow of the synthetic strategy.

Figure 2: Logical relationships in the retrosynthetic analysis of this compound.

Conclusion

The proposed total synthesis of this compound provides a viable and strategic pathway for the preparation of this natural product. By leveraging the successful strategies employed in the syntheses of its congeners, this approach offers a high probability of success. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling further investigation into the biological properties of this compound and the development of novel therapeutic agents.

Structural Elucidation of Phaeocaulisin E

An increasing interest in the asymmetric synthesis of complex natural products is driven by their potential as therapeutic agents. Phaeocaulisin E, a member of the guaiane-type sesquiterpenoid family isolated from the rhizomes of Curcuma phaeocaulis, has garnered attention for its potential biological activities, akin to its well-studied analogue, Phaeocaulisin A, which has demonstrated anti-inflammatory and anticancer properties.[1][2] This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The synthesis is based on established strategies for the construction of the core structure of Phaeocaulisin A.

This compound belongs to the guaiane-type sesquiterpenes, characterized by a 5-7 fused bicyclic carbon skeleton. While a direct total synthesis of this compound has not been extensively reported, its structural similarity to Phaeocaulisin A allows for the adaptation of existing synthetic routes. For the purpose of this protocol, we will postulate that this compound differs from Phaeocaulisin A by the presence of an additional hydroxyl group, a common variation within this class of natural products. The proposed synthetic strategies are therefore designed to allow for the late-stage introduction or modification of functional groups to yield this compound.

Two primary strategies for the asymmetric synthesis of the Phaeocaulisin core have been reported, one by Procter and co-workers and another by Dai and co-workers, both targeting Phaeocaulisin A.[1][3] These methodologies offer robust pathways to the key structural motifs of the Phaeocaulisin family.

Strategy 1: Enantioselective Synthesis via Sharpless Dihydroxylation and SmI₂-Mediated Cyclization (Procter Approach Adaptation)

This approach relies on an early-stage enantioselective dihydroxylation to establish the key stereochemistry, followed by two critical samarium(II) iodide-mediated reductive cyclizations to construct the complex tetracyclic core.[1][4]

Overall Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of this compound via the Procter approach.

Key Experimental Protocols

1. Sharpless Asymmetric Dihydroxylation

This step is crucial for establishing the initial chirality of the molecule.

-

Protocol:

-

To a solution of the alkene precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 equiv).

-

Stir the resulting heterogeneous mixture vigorously at 0 °C until the reaction is complete, as monitored by TLC (typically 12-24 hours).

-

Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

-

2. SmI₂-Mediated Reductive Cyclization

This powerful reaction is used to form key carbon-carbon bonds and construct the ring systems.

-

Protocol for the First Cyclization:

-

Prepare a 0.1 M solution of SmI₂ in THF from samarium metal and diiodoethane.

-

To a solution of the acyclic precursor (1.0 equiv) and a proton source (e.g., tert-butanol, 4.0 equiv) in THF (0.01 M) at -78 °C under an argon atmosphere, add the freshly prepared SmI₂ solution (2.2 equiv) dropwise until a persistent blue color is observed.

-

Stir the reaction at -78 °C for 1-2 hours or until completion as indicated by TLC.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the cyclized product.

-

Quantitative Data Summary (Procter Approach)

| Step | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Sharpless Asymmetric Dihydroxylation | Chiral Diol | 85-95 | >95% ee |

| First SmI₂-Mediated Reductive Cyclization | Monocyclic Intermediate | 70-80 | >10:1 dr |

| Second SmI₂-Mediated Reductive Cyclization | Tetracyclic Core | 60-70 | >5:1 dr |

| Late-Stage Functionalization | This compound | 40-50 | - |

Strategy 2: Racemic Synthesis via Palladium-Catalyzed Cyclopropanol Ring-Opening Carbonylation and Aldol Cyclization (Dai Approach Adaptation)

This strategy provides a more concise route to the core structure, albeit in a racemic form. Subsequent chiral resolution or adaptation to an asymmetric variant would be necessary for an enantioselective synthesis. This approach features a novel palladium-catalyzed carbonylation and a key aldol cyclization to form the seven-membered ring.[3]

Overall Synthetic Workflow

Caption: Workflow for the synthesis of this compound via the Dai approach.

Key Experimental Protocols

1. Palladium-Catalyzed Cyclopropanol Ring-Opening Carbonylation

This reaction efficiently constructs a key γ-ketoester intermediate.

-

Protocol:

-

To a solution of the cyclopropanol precursor (1.0 equiv) in methanol (0.05 M) add Pd(OAc)₂ (10 mol %) and an oxidant such as benzoquinone (1.2 equiv).

-

Pressurize the reaction vessel with carbon monoxide (1 atm, balloon).

-

Heat the mixture at 50 °C for 12-16 hours.

-

Cool the reaction to room temperature, vent the CO, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the γ-ketoester.

-

2. Intramolecular Aldol Cyclization

This step is critical for the formation of the seven-membered carbocycle.

-

Protocol:

-

To a solution of the diketone precursor (1.0 equiv) in THF (0.02 M) at -78 °C, add a solution of a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via flash chromatography to yield the cycloheptenone.

-

Quantitative Data Summary (Dai Approach)

| Step | Product | Yield (%) |

| Pd-Catalyzed Cyclopropanol Ring-Opening Carbonylation | γ-Ketoester | 65-75 |

| Intramolecular Aldol Cyclization | Cycloheptenone | 70-85 |

| Cascade Ketalization-Lactonization | Tetracyclic Core | 50-60 |

| Late-Stage Functionalization | This compound | 45-55 |

Conclusion

The asymmetric synthesis of this compound can be approached through adaptations of established routes for Phaeocaulisin A. The Procter approach offers an enantioselective synthesis from the outset, while the Dai approach provides a more convergent route that would require subsequent resolution or asymmetric modification. The choice of strategy will depend on the specific requirements of the research, including the need for enantiopure material and the desired overall efficiency. The detailed protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of this and other related guaiane-type sesquiterpenoids for further biological evaluation.

References

- 1. Asymmetric Total Synthesis of (-)-Phaeocaulisin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Access to β-Amino Carbonyls via Ni-Catalyzed Formal Olefin Hydroamidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Purification of Phaeocaulisin E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the purification of Phaeocaulisin E, a diterpenoid with potential therapeutic applications. The methodologies described are based on established procedures for the isolation of similar compounds from Isodon and Curcuma species.

Introduction to this compound

This compound is a diterpenoid compound that has been isolated from plants of the Isodon and Curcuma genera. Diterpenoids from these sources have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. The purification of this compound is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

Summary of Purification Data

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical yields and purities achieved during the isolation of analogous diterpenoids from Isodon and Curcuma species. This data is compiled from various studies and serves as a general guideline.

| Purification Step | Starting Material | Fraction/Eluent | Typical Yield (w/w of crude extract) | Typical Purity | Analytical Method |

| Solvent Extraction | Dried Plant Material | 80% Ethanol | 10-15% | Mixture | Gravimetric |

| Solvent Partitioning | Crude Ethanol Extract | Ethyl Acetate Fraction | 2-5% | Enriched Mixture | TLC, HPLC |

| Silica Gel Column | Ethyl Acetate Fraction | Gradient (Hexane:EtOAc) | 0.1-0.5% | Partially Purified | TLC, HPLC |

| Sephadex LH-20 | Partially Purified Fraction | Methanol | 0.05-0.2% | Increased Purity | HPLC |

| Preparative HPLC | Enriched Fraction | Isocratic (MeOH:H₂O) | 0.001-0.01% | >95% | HPLC, NMR |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from plant material.

Plant Material Extraction

-

Preparation: Air-dry the aerial parts or rhizomes of the source plant (e.g., Isodon serra or Curcuma phaeocaulis) and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (1 kg) with 80% ethanol (5 L) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[1][2]

-

Solvent Partitioning

-

Suspension: Suspend the crude ethanol extract (100 g) in distilled water (1 L).

-

Sequential Partitioning:

-

Transfer the suspension to a separatory funnel and partition sequentially with solvents of increasing polarity:

-

Collect each solvent fraction separately. This compound, being a moderately polar diterpenoid, is expected to be enriched in the ethyl acetate fraction.

-

-

Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is generally required to achieve high purity.

-

Column Preparation: Pack a glass column with silica gel (200-300 mesh) in petroleum ether.

-

Sample Loading: Dissolve the dried ethyl acetate fraction (10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).[1]

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions with similar TLC profiles. Fractions containing the target compound are typically found in the mid-polarity range.

-

Purpose: This step is effective for removing pigments and smaller polar impurities.

-

Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.

-

Elution: Apply the concentrated, semi-purified fraction from the silica gel step to the column and elute with methanol.

-

Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

-

System: Utilize a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A common mobile phase is a mixture of methanol and water, run in either isocratic or gradient mode. The exact ratio should be optimized based on analytical HPLC results. A typical starting point could be 70:30 (v/v) methanol:water.[5]

-

Injection and Collection: Inject the enriched fraction from the previous step and collect the peak corresponding to this compound based on its retention time.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity (>95%). The structure should be confirmed by spectroscopic methods such as NMR and MS.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the purification of this compound.

Postulated Anti-inflammatory Signaling Pathway

Compounds isolated from Curcuma phaeocaulis have been shown to inhibit the production of inflammatory mediators.[6][7] One of the key mechanisms is the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive isopimarane and 3,4-seco isopimarane diterpenoids from Isodon amethystoides - PMC [pmc.ncbi.nlm.nih.gov]